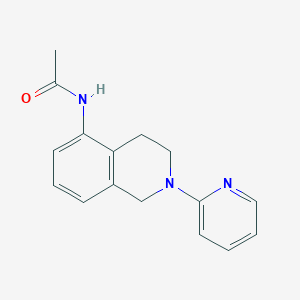
N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide, also known as PIA, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields such as medicinal chemistry, biochemistry, and pharmacology. It is a heterocyclic compound that contains both pyridine and isoquinoline rings, which gives it unique properties and characteristics.
Mecanismo De Acción
The exact mechanism of action of N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide is not fully understood, but it is believed to act through several pathways, including the inhibition of protein kinases and the modulation of intracellular signaling pathways. N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has been found to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. It has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible to researchers. Additionally, N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has been found to exhibit potent biological activity, making it a promising candidate for drug development. However, one limitation of using N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination therapies, and the exploration of its effects on other disease states. Additionally, further research is needed to fully understand the mechanism of action of N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide can be achieved through several methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. Other methods include the use of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling.
Aplicaciones Científicas De Investigación
N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent antitumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12(20)18-15-6-4-5-13-11-19(10-8-14(13)15)16-7-2-3-9-17-16/h2-7,9H,8,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNARWOHYFNTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

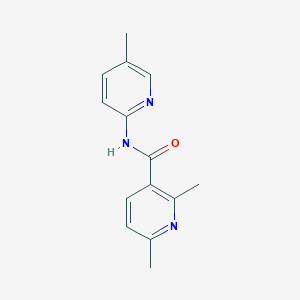
![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)

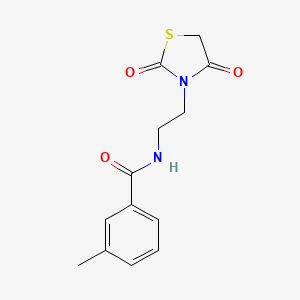
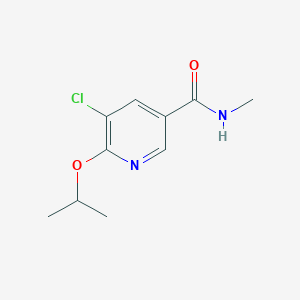
![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)
![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
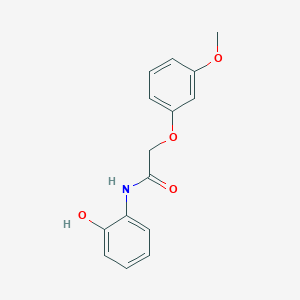

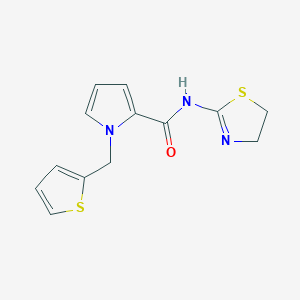
![2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530234.png)
![[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7530242.png)
![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)